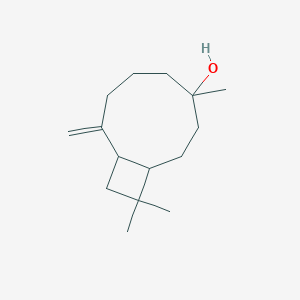
beta-Caryophyllene hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Caryophyllene hydrate: is a natural bicyclic sesquiterpene with the molecular formula C15H26O . It is a derivative of beta-Caryophyllene, a compound found in many essential oils, including clove oil, cannabis, and black pepper . This compound is known for its biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Caryophyllene hydrate can be synthesized through the hydration of beta-Caryophyllene. The reaction typically involves the addition of water to the double bond of beta-Caryophyllene under acidic conditions . The reaction can be catalyzed by acids such as sulfuric acid or phosphoric acid.
Industrial Production Methods: Industrial production of this compound often involves the extraction of beta-Caryophyllene from natural sources, followed by its hydration. The extraction process can include steam distillation or solvent extraction from plants like clove, cannabis, and black pepper .
Chemical Reactions Analysis
Types of Reactions: Beta-Caryophyllene hydrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form caryophyllene oxide.
Reduction: It can be reduced to form beta-Caryophyllene.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Caryophyllene oxide.
Reduction: Beta-Caryophyllene.
Substitution: Various beta-Caryophyllene derivatives.
Scientific Research Applications
Beta-Caryophyllene hydrate has a wide range of scientific research applications:
Mechanism of Action
Beta-Caryophyllene hydrate exerts its effects primarily through its interaction with cannabinoid receptor type 2 (CB2-R) and peroxisome proliferator-activated receptors (PPARs) . It acts as a full agonist of CB2-R, leading to anti-inflammatory and analgesic effects . Additionally, it modulates the activity of various enzymes involved in the metabolism of xenobiotics, contributing to its therapeutic effects .
Comparison with Similar Compounds
Caryophyllene: The parent compound of beta-Caryophyllene hydrate, known for its anti-inflammatory and analgesic properties.
Caryophyllene oxide: An oxidized form of beta-Caryophyllene, also exhibiting biological activities.
Alpha-Humulene: A ring-opened isomer of beta-Caryophyllene, found in essential oils and known for its anti-inflammatory properties.
Uniqueness: this compound is unique due to its specific interaction with CB2-R and PPARs, which distinguishes it from other similar compounds . Its ability to modulate multiple biological pathways makes it a versatile compound with potential therapeutic applications .
Properties
CAS No. |
62511-56-2 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undecan-4-ol |
InChI |
InChI=1S/C15H26O/c1-11-6-5-8-15(4,16)9-7-13-12(11)10-14(13,2)3/h12-13,16H,1,5-10H2,2-4H3 |
InChI Key |
KTBROVRYPKGILD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2C1CCC(CCCC2=C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















